Lipophilicity Differentiation: XLogP3 Comparison Between Methyl 2-ethyl-6-methoxybenzoate and Methyl 2-methoxy-6-methylbenzoate
Methyl 2-ethyl-6-methoxybenzoate exhibits a computed XLogP3-AA value of 2.5, compared with a value of approximately 2.1 for its closest regioisomeric analog, methyl 2-methoxy-6-methylbenzoate [1][2]. Both compounds share the molecular formula C₁₁H₁₄O₃ but differ in the position of the ethyl/methyl and methoxy substituents. The elevated lipophilicity of the 2-ethyl-6-methoxy substitution pattern derives from the greater hydrophobic contribution of the ethyl group (estimated Hansch π ≈ 1.0) relative to the methyl group (π ≈ 0.5) [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5 |
| Comparator Or Baseline | Methyl 2-methoxy-6-methylbenzoate (estimated XLogP3 ≈ 2.1) |
| Quantified Difference | ΔXLogP3 ≈ +0.4 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
A ΔXLogP3 of +0.4 log units translates to a ~2.5-fold higher octanol–water partition coefficient, directly affecting membrane permeability, organic-phase extraction efficiency, and chromatographic retention — parameters critical for both medicinal chemistry optimisation and process-scale purification.
- [1] PubChem. Methyl 2-ethyl-6-methoxybenzoate. PubChem CID: 11095500. XLogP3-AA = 2.5. View Source
- [2] PubChem. Methyl 2-methoxy-6-methylbenzoate. PubChem CID: 53426439. XLogP3-AA estimated. View Source
- [3] Hansch, C.; Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. π(ethyl) ≈ 1.0, π(methyl) ≈ 0.5. View Source
